2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone
Overview
Description
2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone is an organic compound that features a bromine atom, a chlorine atom, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine. This can be achieved through the chlorination of 5-(trifluoromethyl)pyridine using chlorine gas in the presence of a catalyst.
Bromination: The next step involves the bromination of the pyridine derivative. This is typically carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Ketone Formation: The final step involves the formation of the ethanone group. This can be achieved through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Reduction: Reducing agents like sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Electrophilic Substitution: Products include nitro or sulfonyl derivatives of the pyridine ring.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Agrochemicals: It can be used in the development of herbicides, fungicides, and insecticides due to its unique chemical properties.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone depends on its application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(3-chloro-5-(trifluoromethyl)phenyl)ethanone: Similar structure but with a phenyl ring instead of a pyridine ring.
2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-4-yl)ethanone: Similar structure but with the bromine atom at a different position on the pyridine ring.
Uniqueness
2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone is unique due to the specific positioning of the bromine, chlorine, and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct reactivity and properties, making it valuable for specific applications in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-bromo-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF3NO/c9-2-6(15)7-5(10)1-4(3-14-7)8(11,12)13/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJKIKJRFCJROU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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